Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate
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Overview
Description
Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate is a complex organic compound that features a morpholine ring, a pyridine derivative, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Derivative: Starting with a suitable pyridine precursor, introduce the amino and oxo groups through nitration, reduction, and oxidation reactions.
Attachment of the Ethyl Group: The ethyl group can be introduced via esterification reactions using ethanol and an appropriate acid catalyst.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through cyclization reactions involving diethanolamine and an appropriate dihalide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitro derivatives, while reduction could yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)piperidine-2-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its combination of a morpholine ring, a pyridine derivative, and an ethyl ester group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
ethyl 4-[2-(3-amino-2-oxopyridin-1-yl)ethyl]morpholine-2-carboxylate |
InChI |
InChI=1S/C14H21N3O4/c1-2-20-14(19)12-10-16(8-9-21-12)6-7-17-5-3-4-11(15)13(17)18/h3-5,12H,2,6-10,15H2,1H3 |
InChI Key |
HDQLCAHQEZIVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
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